molecular formula C15H10ClNOS B445853 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide CAS No. 330677-99-1

5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide

Cat. No. B445853
CAS RN: 330677-99-1
M. Wt: 287.8g/mol
InChI Key: ISBDJBVEJJMDBE-UHFFFAOYSA-N
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Description

5-chloro-N-(naphthalen-1-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C15H10ClNOS and a molecular weight of 287.76 .


Molecular Structure Analysis

The molecular structure of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide can be analyzed using various tools such as ChemSpider and MolView . These tools allow you to draw the structure and convert it into a 3D model for better visualization .


Physical And Chemical Properties Analysis

The boiling point of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide is predicted to be 384.8±27.0 °C and its density is predicted to be 1.411±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 12.95±0.30 .

Scientific Research Applications

Anticancer Applications

One study delved into the synthesis, characterization, and anticancer evaluation of derivatives involving naphthalene. These compounds were assessed in vitro for their anticancer activity across multiple cell lines. A specific compound was identified as most active against a breast cancer cell line, showcasing the potential therapeutic applications of such chemical structures in oncology (Salahuddin et al., 2014).

Synthesis and Structural Characterization

Another research focused on the synthesis and characterization of polyimides containing naphthalene pendant groups and flexible ether linkages. The study outlined methods to create novel polyimides that are soluble in common organic solvents, demonstrating the versatility of naphthalene derivatives in material science (Chun-Shan Wang & T. Leu, 2000).

Optical and Redox Properties

Further research investigated the synthesis, molecular structure, and theoretical investigations of a compound closely related to 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide. The study provided insights into the optical and redox properties of such compounds, highlighting their potential in various scientific applications (C. S. Chidan Kumar et al., 2014).

Reactivity and Mechanistic Insights

Moreover, a study on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole provided valuable mechanistic insights into the formation and electrophilic substitution reactions of naphthalene-fused compounds. This research showcases the complex chemical behavior and the potential for developing novel compounds with specific properties (А. Aleksandrov & М. М. El’chaninov, 2017).

Future Directions

Thiophene and its derivatives, including 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide, have shown promising applications in the field of medicinal chemistry . Future research could focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNOS/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBDJBVEJJMDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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